9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
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Overview
Description
9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dioxolane and furan ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxolane ring: This step involves the cyclization of a suitable diol with an aldehyde or ketone under acidic conditions.
Formation of the furan ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Medicine
Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry
The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar quinoline core.
Dihydroberberine: A natural alkaloid with a related structure.
Uniqueness
9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is unique due to its fused dioxolane and furan rings, which are not commonly found in related compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO8 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
8-(2,3,4,5-tetramethoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one |
InChI |
InChI=1S/C22H19NO8/c1-25-16-6-11(19(26-2)21(28-4)20(16)27-3)17-10-5-14-15(31-9-30-14)7-12(10)23-13-8-29-22(24)18(13)17/h5-7H,8-9H2,1-4H3 |
InChI Key |
SNQXNYGNKOZFCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=C3C(=NC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC)OC |
Origin of Product |
United States |
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